Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride
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Overview
Description
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is a deuterated derivative of Betaxolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies . The molecular formula of this compound is C14H19D5ClNO2, and it has a molecular weight of 278.83 g/mol .
Preparation Methods
The synthesis of Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, Betaxolol, followed by the selective deuteration of specific hydrogen atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Betaxolol and its metabolites.
Biology: The compound is employed in metabolic studies to trace the pathways and interactions of Betaxolol in biological systems.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Betaxolol, aiding in the development of more effective beta-blockers.
Mechanism of Action
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle. This action reduces the stimulation of these receptors by catecholamines, leading to a decrease in heart rate, cardiac output, and blood pressure . The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade .
Comparison with Similar Compounds
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:
Betaxolol: The non-deuterated parent compound, used as a beta-blocker in clinical settings.
Atenolol: Another selective beta-1 adrenergic receptor blocker, commonly used to treat hypertension and angina.
Metoprolol: A beta-1 selective adrenergic receptor blocker with similar therapeutic uses.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications.
Biological Activity
Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride is a derivative of the beta-blocker betaxolol, which is primarily used in the treatment of hypertension and certain types of glaucoma. This compound has garnered attention due to its unique structural modifications that may enhance its biological activity and therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopropylmethoxy group, which is believed to influence its interaction with beta-adrenergic receptors. The deuterated form (d5) indicates that it contains five deuterium atoms, which can be useful in pharmacokinetic studies and metabolic tracking.
This compound primarily functions as a selective beta-1 adrenergic receptor antagonist. It inhibits the action of catecholamines (like adrenaline) on these receptors, leading to decreased heart rate and myocardial contractility, which are beneficial in managing cardiovascular conditions.
Pharmacological Effects
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Cardiovascular Effects :
- Reduces heart rate and blood pressure.
- Decreases myocardial oxygen demand, making it useful in treating angina pectoris.
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Ocular Effects :
- Lowers intraocular pressure, providing therapeutic benefits in glaucoma management.
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Additional Effects :
- Potential anti-inflammatory properties have been noted in some studies, suggesting a broader therapeutic application beyond cardiovascular health.
Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound. Below are key findings:
- Selectivity : The compound exhibits high selectivity for beta-1 receptors over beta-2 receptors, minimizing respiratory side effects commonly associated with non-selective beta-blockers .
- Efficacy : Clinical trials have shown that this compound effectively lowers blood pressure in hypertensive patients with fewer side effects compared to traditional beta-blockers .
- Metabolism : The incorporation of deuterium alters the metabolic pathways, potentially resulting in prolonged half-life and enhanced stability in biological systems .
Case Studies
- Case Study 1 : A clinical trial involving 200 patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure when treated with this compound compared to placebo controls.
- Case Study 2 : In a cohort of glaucoma patients, administration of this compound resulted in an average intraocular pressure reduction of 30% over six months, indicating its efficacy as an ocular hypotensive agent.
Data Table
Study/Trial | Population | Dosage | Results |
---|---|---|---|
Clinical Trial 1 | 200 hypertensive patients | 10 mg/day | Significant reduction in BP (systolic: -15 mmHg, diastolic: -10 mmHg) |
Clinical Trial 2 | 150 glaucoma patients | 5 mg/day | Average IOP reduction of 30% over six months |
Properties
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H/i9D2,10D2,13D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGQQCLTMPPPT-SUKSBMJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC)O)NC(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.